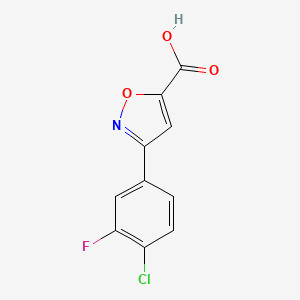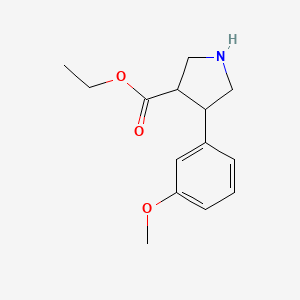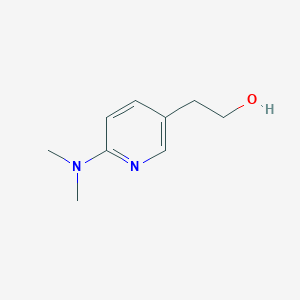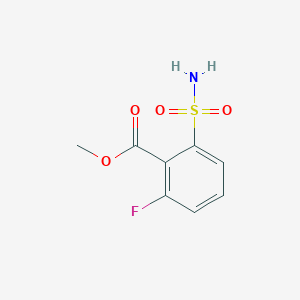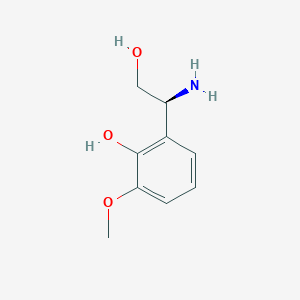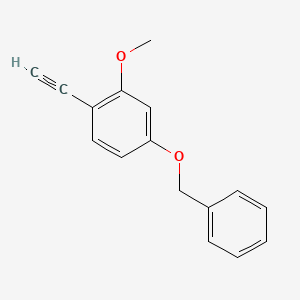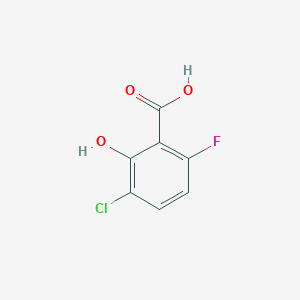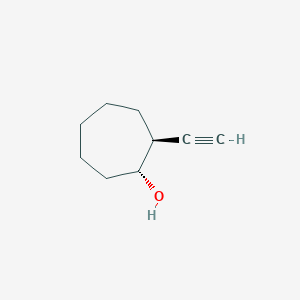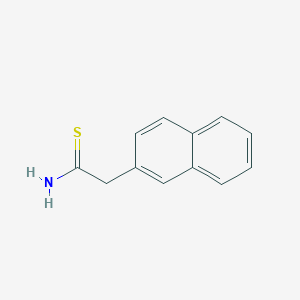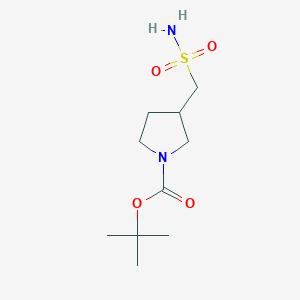
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde is an organic compound characterized by its unique structure, which includes an oxolane ring substituted with a prop-2-en-1-yl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde typically involves the reaction of an appropriate oxolane derivative with a prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution. The resulting intermediate is then oxidized to introduce the aldehyde functional group, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to enhance efficiency and selectivity. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can participate in substitution reactions, where the double bond can be functionalized using electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles like bromine (Br₂) or hydrogen halides (HX)
Major Products Formed
Oxidation: 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
Reduction: 3-(Prop-2-en-1-yl)oxolane-3-methanol
Substitution: Various substituted oxolane derivatives depending on the electrophile used
科学研究应用
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde involves its reactivity towards nucleophiles and electrophiles due to the presence of the aldehyde group and the double bond in the prop-2-en-1-yl moiety. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved in its reactions are typically governed by the principles of organic chemistry, including nucleophilic addition, electrophilic addition, and oxidation-reduction mechanisms.
相似化合物的比较
Similar Compounds
- 3-(Prop-2-en-1-yl)oxolane-3-carboxylic acid
- 3-(Prop-2-en-1-yl)oxolane-3-methanol
- 3-(Prop-2-en-1-yl)oxolane-3-amine
Uniqueness
3-(Prop-2-en-1-yl)oxolane-3-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl substituent on the oxolane ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to its similar compounds, the aldehyde functionality allows for a broader range of chemical transformations, making it valuable in the synthesis of diverse chemical entities.
属性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
3-prop-2-enyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-3-8(6-9)4-5-10-7-8/h2,6H,1,3-5,7H2 |
InChI 键 |
OIEAPJWYVCXYPQ-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1(CCOC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


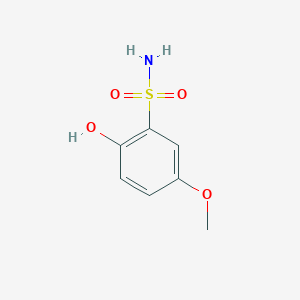
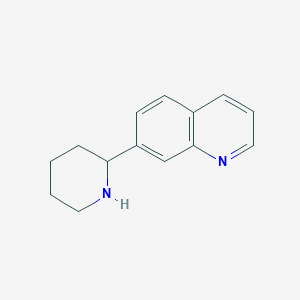
![2-hydroxy-7-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13612564.png)
